molecular formula C10H20N2O2 B1400154 Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate CAS No. 1158758-79-2

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Cat. No. B1400154
M. Wt: 200.28 g/mol
InChI Key: JPYCVKPRVHXSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate” include a molecular weight of 200.28, and it is an oil at room temperature .

Scientific Research Applications

Application in Bioorganic Chemistry

  • Specific Scientific Field: Bioorganic Chemistry .
  • Summary of the Application: Tert-butyl esters of Nα-protected amino acids, such as Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
  • Methods of Application or Experimental Procedures: A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
  • Results or Outcomes: The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Application in Ionic Liquid Synthesis

  • Specific Scientific Field: Ionic Liquid Synthesis .
  • Summary of the Application: Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate can be used in the synthesis of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used in organic synthesis .
  • Methods of Application or Experimental Procedures: A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Tert-butyl esters find large applications in synthetic organic chemistry .
  • Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes: The resultant flow process was more efficient, versatile and sustainable compared to the batch .

Application in Peptide Synthesis

  • Specific Scientific Field: Peptide Synthesis .
  • Summary of the Application: Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate can be used in the synthesis of dipeptides .
  • Methods of Application or Experimental Procedures: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application in Organic Compound Synthesis

  • Specific Scientific Field: Organic Compound Synthesis .
  • Summary of the Application: Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate can be used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes: The resultant flow process was more efficient, versatile and sustainable compared to the batch .

properties

IUPAC Name

tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCVKPRVHXSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
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Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

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